Ethyl 4-chloro-6-methylquinoline-3-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 4-chloro-6-methylquinoline-3-carboxylate is C13H12ClNO2 . The compound has a molecular weight of 249.7 . The InChI key, which is a unique identifier for chemical substances, is GSIDXMVQPNWNIR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 4-chloro-6-methylquinoline-3-carboxylate is a solid . It has a boiling point of 346.4ºC at 760 mmHg and a melting point of 64-66ºC . The compound has a density of 1.252g/cm³ .Scientific Research Applications
Synthesis and Catalysis
Ethyl 4-chloro-6-methylquinoline-3-carboxylate has been a focus in the field of organic synthesis. One study highlights its use in the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, catalyzed by aluminum metal under microwave-assistance. This process resulted in a high yield of 94.2% (Song Bao-an, 2012). Additionally, the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluene-sulfonylhydrazide has been studied, leading to the formation of specific derivatives (I. Ukrainets et al., 2009).
Novel Compound Synthesis
Researchers have developed novel compounds using ethyl 4-chloro-6-methylquinoline-3-carboxylate. A notable example includes the synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, achieved via a one-pot reaction (W. Gao et al., 2011).
NMR Studies
NMR (Nuclear Magnetic Resonance) spectroscopy studies have been conducted on derivatives of ethyl 4-chloro-6-methylquinoline-3-carboxylate. For instance, a study reported the NMR spectroscopy of ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its derivatives, contributing to a deeper understanding of their chemical structure and properties (B. Podányi et al., 1996).
Antimicrobial Potential
Some derivatives of ethyl 4-chloro-6-methylquinoline-3-carboxylate have shown potential in antimicrobial applications. A study synthesized 2-chloroquinolin-4-pyrimidine carboxylate derivatives and screened them for antibacterial activity, finding moderate effectiveness against various bacteria (G. L. Balaji et al., 2013).
Safety And Hazards
The safety information for Ethyl 4-chloro-6-methylquinoline-3-carboxylate indicates that it is dangerous. The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 4-chloro-6-methylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)10-7-15-11-5-4-8(2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIDXMVQPNWNIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363158 | |
Record name | ethyl 4-chloro-6-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-methylquinoline-3-carboxylate | |
CAS RN |
56824-87-4 | |
Record name | ethyl 4-chloro-6-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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